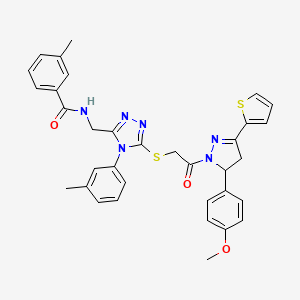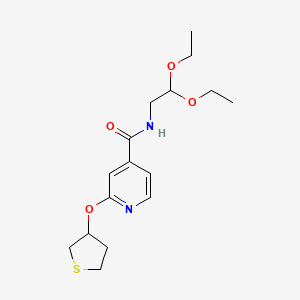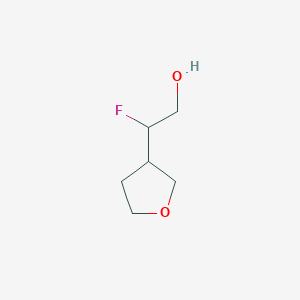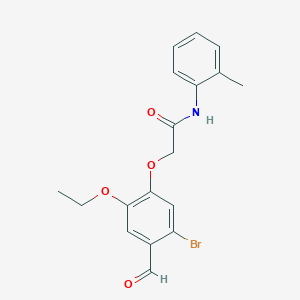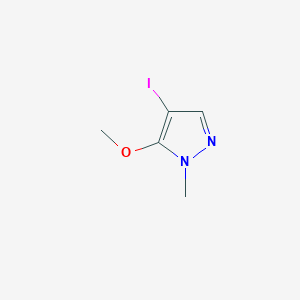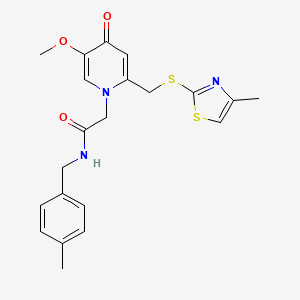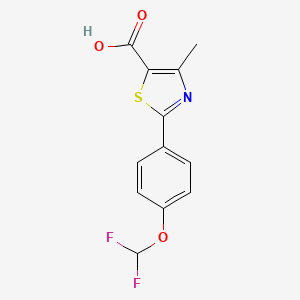
Acide 2-(4-(Difluorométhoxy)phényl)-4-méthylthiazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a difluoromethoxyphenyl group, and a carboxylic acid functional group, making it a versatile molecule for various applications.
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as phenylboronic acids , are often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. In the case of phenylboronic acids used in suzuki-miyaura coupling, the reaction involves the transmetalation of an organoboron compound to a metal catalyst .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, some compounds need to be stored under specific conditions to maintain their stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethoxyphenyl group and the carboxylic acid. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, organometallic compounds, and acids are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid
- 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid
- 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications .
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S/c1-6-9(11(16)17)19-10(15-6)7-2-4-8(5-3-7)18-12(13)14/h2-5,12H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSPMGJCOHDVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
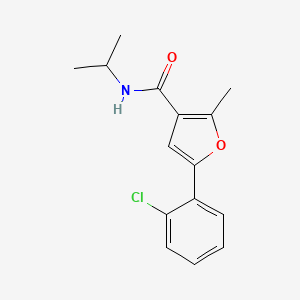

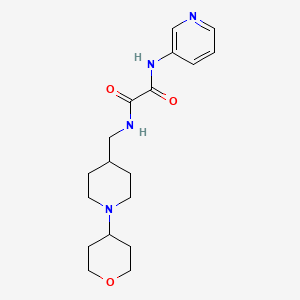
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2529477.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
